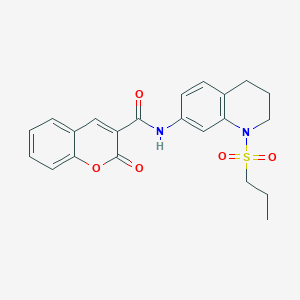

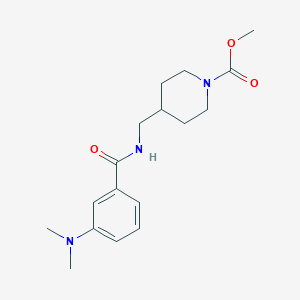

![molecular formula C20H16N2O3S B2937103 2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide CAS No. 684232-00-6](/img/structure/B2937103.png)

2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2,6-dimethoxy-N-(naphtho[2,1-d]thiazol-2-yl)benzamide” is a complex organic molecule that contains a benzamide group attached to a naphtho[2,1-d]thiazole ring with two methoxy groups at the 2nd and 6th positions .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The naphtho[2,1-d]thiazole ring system is a fused ring system that contains both nitrogen and sulfur atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the two methoxy groups might increase its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen

Biological Activities and Applications

- Antifungal and Anticancer Potential : Naphthothiazoles derived from Lawsone (Lawsonia inermis) have been explored for their antifungal activities, showing significant fungicidal activity against strains like Fusarium oxysporum and Curvularia lunata. This suggests potential applications in developing antifungal agents (G. Brahmeshwari et al., 2012). Additionally, benzimidazole derivatives linked to naphthalene have shown promising anticancer activities, indicating potential for chemotherapeutic applications (Salahuddin et al., 2014).

Chemical Synthesis and Material Development

- Synthesis of Complex Molecules : Research includes the synthesis of complex molecules like benzodifuranyl derivatives and thiazolopyrimidines, demonstrating methodologies for creating substances with potential anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). Another study focuses on the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, highlighting techniques for developing novel organic compounds with possible applications in materials science (А. Aleksandrov et al., 2017).

Photophysical and Electrochemical Properties

- Fluorescence and Electropolymerization : Studies on novel blue-emitting fluorophores incorporating triazoles suggest applications in developing fluorescent materials for bioimaging and sensing (Vikas Padalkar et al., 2015). Similarly, the synthesis of donor-acceptor-donor compounds with carbazole and naphthalene diimide units has been researched for their electrochemical polymerization, offering insights into creating low band gap polymers with potential use in electronic devices (Renata Rybakiewicz et al., 2020).

Sensor Development

- Chemosensors : The development of optical chemosensors for selective detection of metal ions, such as Al3+, has been explored, indicating the potential for these compounds in environmental monitoring and biomedical applications (Thangaraj Anand et al., 2018).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Similar compounds have been found to inhibit chitin synthesis , suggesting that this compound may also target enzymes involved in chitin synthesis.

Mode of Action

Based on its structural similarity to other compounds, it is plausible that it interacts with its targets by binding to the active sites of enzymes involved in chitin synthesis, thereby inhibiting their function .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to chitin synthesis . Chitin is a crucial component of the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthesis, this compound could potentially disrupt the structural integrity of these organisms, leading to their death .

Result of Action

Based on its potential role as a chitin synthesis inhibitor, it can be inferred that the compound may lead to structural disruption in organisms that rely on chitin for their structural integrity .

Eigenschaften

IUPAC Name |

N-benzo[g][1,3]benzothiazol-2-yl-2,6-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-24-15-8-5-9-16(25-2)17(15)19(23)22-20-21-14-11-10-12-6-3-4-7-13(12)18(14)26-20/h3-11H,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDTMWPRMLHOFMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=NC3=C(S2)C4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2937020.png)

![1-(1-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazol-4-yl)ethan-1-ol](/img/structure/B2937022.png)

![N-[2-(azepan-1-yl)-5-chlorophenyl]-2,4-dichlorobenzamide](/img/structure/B2937023.png)

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2937029.png)

![7-bromo-1-methyl-1H,2H,3H-pyrazolo[1,5-a]imidazole](/img/structure/B2937030.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-((2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2937034.png)